

literature review of synthetic routes to 4-Nitrobutanal

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Compound of Interest

Compound Name: 4-Nitrobutanal

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A Comparative Guide to the Synthetic Routes of **4-Nitrobutanal**

For researchers and professionals in drug development and chemical synthesis, **4-nitrobutanal** is a valuable building block. Its bifunctional nature, possessing both a reactive aldehyde and a versatile nitro group, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of plausible synthetic routes to **4-nitrobutanal**, offering insights into their methodologies, potential advantages, and challenges. Experimental data from closely related reactions are presented to support these comparisons.

Comparison of Synthetic Strategies

The synthesis of **4-nitrobutanal** can be approached through several key chemical transformations. Below is a summary of the most promising routes, with their performance metrics estimated from analogous reactions reported in the literature.

Synthetic Route	Key Reaction Type	Starting Materials	Typical Reagents & Conditions	Reported Yield (Analogous Reactions)				Reaction Time	Pros	Cons
				Yield	Purity/Selectivity	Reaction Time	Pros			
Route 1	Michael Addition	Organocatalyst (e.g., (S)-Diphenylprolinol silyl ether), Acetaldehyde (or surrogate) catalyst, organic solvent, room temperature.	Nitroethene, Acetaldehyde (or surrogate) catalyst, ~90-95%[1]	High enantioselectivity (>95% ee)	possible with chiral catalysts.[1]	1-24 hours[1]	High potential for stereocontrol; mild reaction conditions.	Acetaldehyde is volatile and prone to self-condensation; nitroethene is highly reactive and requires careful handling.		
Route 2	Nef Reaction	1-nitrobutane derivatives (e.g., nitronate salt. from 1-halo-4-nitrobutane)	1. Base (e.g., NaOEt) to form nitroalkanes[2]	70-89% (for simple nitroalkanes like oxime[3])	General ly good, but side reactions like formation of oxime can occur if pH is not	Several hours	Utilizes readily available nitroalkanes.	Requires strongly acidic conditions which may not be compatible with		

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Route 3	Oxidation of 4-nitrobutan-1-ol	4-Nitrobutan-1-ol	Mild oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) in an organic solvent.	High selectivity for aldehydes with typical yields (e.g., 1-3 hours)	Good selectivity for the aldehyde with appropriate reagents.	Starts from a stable, commercial alcohol.	Oxidizing agents can be toxic, expensive, and require careful handling; over-oxidation to the carboxylic acid is a potential side reaction.

Route	Reaction Type	Reagents	Reaction Conditions	Yield	Purity	Reaction Time	Notes
Route 4	Hydrolysis of a Protected Aldehyde	4-nitrobutanal acetal	Aqueous acid (e.g., HCl, H ₂ SO ₄) or Lewis acids.	Typically quantitative. ^[5] [6]	Clean conversion with minimal side products.	1-4 hours	Useful as a final deprotection step in a multi-step synthesis. Adds an extra step (protection and deprotection) to the overall synthesis.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the synthesis of **4-nitrobutanal**.

Route 1: Organocatalyzed Michael Addition

Objective: To synthesize **4-nitrobutanal** via an asymmetric Michael addition of an acetaldehyde surrogate to nitroethene.

Materials:

- Nitroethene
- Acetaldehyde dimethyl acetal (acetaldehyde surrogate)
- (S)-Diphenylprolinol silyl ether (organocatalyst)
- 4-Nitrophenol (co-catalyst)
- Anhydrous Toluene (solvent)
- 1 M Hydrochloric acid (for quenching and hydrolysis)
- Ethyl acetate (for extraction)

- Anhydrous Sodium Sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- To a solution of nitroethene (1.0 mmol) in anhydrous toluene (5 mL), add acetaldehyde dimethyl acetal (3.0 mmol).
- Add (S)-Diphenylprolinol silyl ether (0.05 mmol, 5 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir vigorously to effect the hydrolysis of the acetal.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **4-nitrobutanal**.

Route 2: Nef Reaction

Objective: To prepare **4-nitrobutanal** from a suitable primary nitroalkane precursor via the Nef reaction.

Materials:

- A suitable 4-nitro-substituted alkane (e.g., 1,4-dinitrobutane or a precursor that can be converted to the nitronate)
- Sodium ethoxide (or other strong base)

- Ethanol (solvent)
- Concentrated Sulfuric Acid
- Ice
- Diethyl ether (for extraction)

Procedure:

- Dissolve the primary nitroalkane (1.0 mmol) in ethanol (10 mL) and cool the solution in an ice bath.
- Slowly add a solution of sodium ethoxide (1.0 mmol) in ethanol to form the sodium nitronate salt.
- In a separate flask, prepare a solution of concentrated sulfuric acid in water, cooled in an ice bath.
- Slowly add the pre-formed nitronate salt solution to the cold, stirred acidic solution. A color change to deep-blue may be observed.
- Allow the reaction to stir for a short period (e.g., 15-30 minutes) as the hydrolysis proceeds.
- Extract the reaction mixture with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and carefully concentrate to obtain crude **4-nitrobutanal**.
- Further purification may be achieved by distillation or chromatography, though the product may be unstable.

Route 3: Oxidation of 4-nitrobutan-1-ol

Objective: To synthesize **4-nitrobutanal** by the oxidation of 4-nitrobutan-1-ol.

Materials:

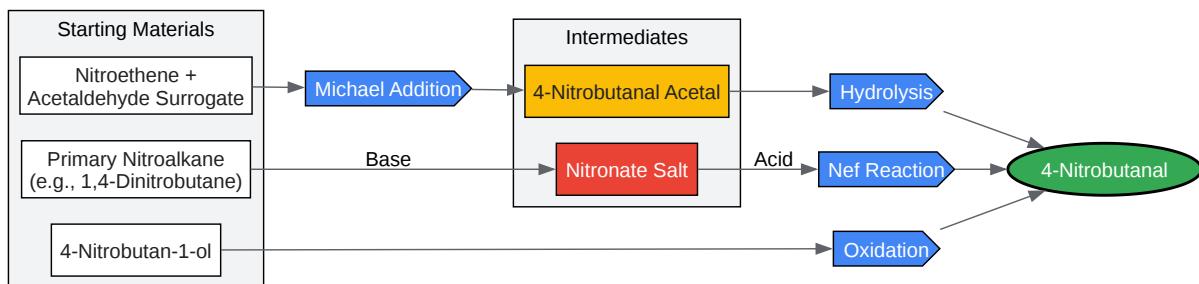
- 4-Nitrobutan-1-ol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
- Dichloromethane (anhydrous solvent)
- Silica gel

Procedure (using PCC):

- Suspend pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.
- Add a solution of 4-nitrobutan-1-ol (1.0 mmol) in dichloromethane (5 mL) to the suspension in one portion.
- Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
- Wash the silica gel plug with additional diethyl ether.
- Combine the filtrates and concentrate under reduced pressure to yield crude **4-nitrobutanal**.
- Purify as needed, being mindful of the compound's potential instability.

Synthetic Pathways Visualization

The following diagram illustrates the logical relationships between the discussed synthetic strategies for obtaining **4-nitrobutanal**.

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Caption: Synthetic strategies for **4-nitrobutanal**.

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